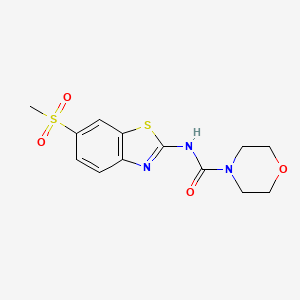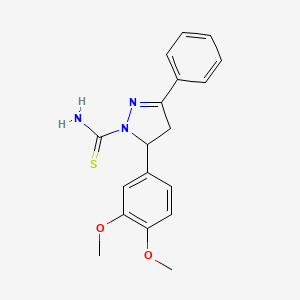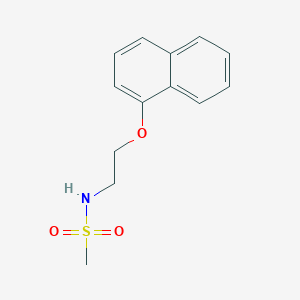![molecular formula C11H16N6O B12125427 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol](/img/structure/B12125427.png)
2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol: is a compound that features a purine moiety linked to a piperazine ring, which is further connected to an ethanol group. This structure is significant due to its potential biological and pharmacological activities. The purine ring is a fundamental component of many biomolecules, including nucleotides and nucleic acids, making this compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol typically involves the following steps:
Formation of the Purine Derivative: The purine derivative can be synthesized through various methods, including the cyclization of appropriate precursors.
Attachment of the Piperazine Ring: The purine derivative is then reacted with piperazine under suitable conditions to form the intermediate compound.
Introduction of the Ethanol Group: The final step involves the reaction of the intermediate with an appropriate reagent to introduce the ethanol group, completing the synthesis of this compound
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced under suitable conditions to modify the purine or piperazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group may yield aldehydes or acids, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s purine moiety makes it relevant in biological studies, particularly those involving nucleotides and nucleic acids. It can be used to study enzyme interactions and cellular processes involving purine metabolism .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These compounds may exhibit antiviral, anticancer, or antimicrobial activities, making them candidates for drug development .
Industry: Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The purine moiety can interact with enzymes and receptors involved in purine metabolism, while the piperazine ring may enhance binding affinity and specificity . The compound may modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol
- 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol
- 2-[4-(Pyridin-2-yl)piperazin-1-yl]ethanol
Comparison: Compared to these similar compounds, 2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol is unique due to its purine moiety, which is a key component of many biological molecules. This structural feature may confer distinct biological activities and therapeutic potential .
Propriétés
Formule moléculaire |
C11H16N6O |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-[4-(7H-purin-6-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C11H16N6O/c18-6-5-16-1-3-17(4-2-16)11-9-10(13-7-12-9)14-8-15-11/h7-8,18H,1-6H2,(H,12,13,14,15) |
Clé InChI |
GSYXUTXBOPAVMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)C2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-ethoxy-4-methyl-N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B12125364.png)
![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro-](/img/structure/B12125368.png)
![Ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12125375.png)
![Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-](/img/structure/B12125381.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12125384.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B12125397.png)
![1-Bromo-4-[4-[tris[4-(4-bromophenyl)phenyl]methyl]phenyl]benzene](/img/structure/B12125401.png)

![N-(2-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12125417.png)

![Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]-](/img/structure/B12125422.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B12125424.png)
